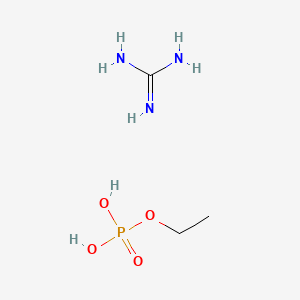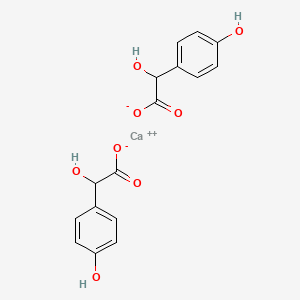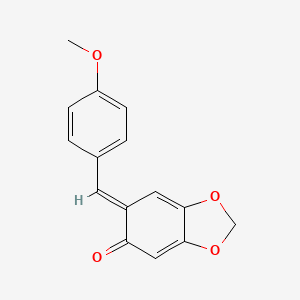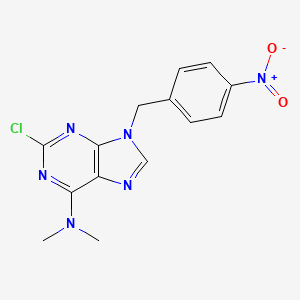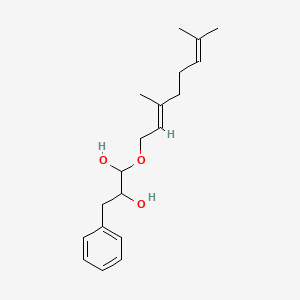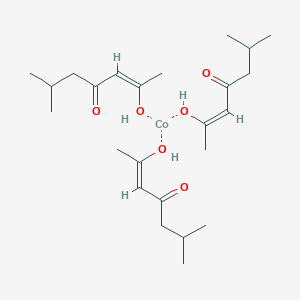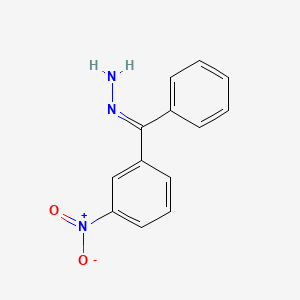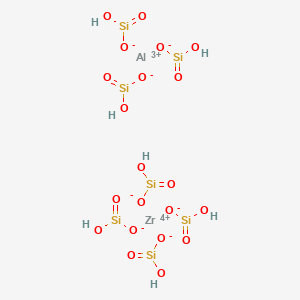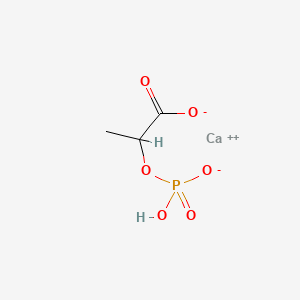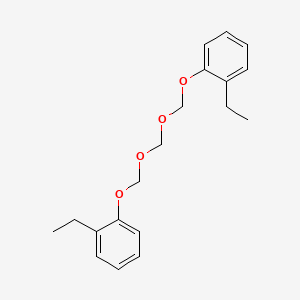
(Methylenebis(oxymethyleneoxy))bis(ethylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Methylenebis(oxymethyleneoxy)]bis[ethylbenzene] is a chemical compound with the molecular formula C19H24O4 and a molecular weight of 316.39146 g/mol . It is known for its unique structure, which includes two ethylbenzene groups connected by a methylenebis(oxymethyleneoxy) linkage. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Methylenebis(oxymethyleneoxy)]bis[ethylbenzene] typically involves the reaction of ethylbenzene derivatives with formaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylenebis(oxymethyleneoxy) linkage .
Industrial Production Methods
In industrial settings, the production of [Methylenebis(oxymethyleneoxy)]bis[ethylbenzene] is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[Methylenebis(oxymethyleneoxy)]bis[ethylbenzene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogens, acids, and bases are often employed as reagents in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler hydrocarbons .
Scientific Research Applications
[Methylenebis(oxymethyleneoxy)]bis[ethylbenzene] has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of [Methylenebis(oxymethyleneoxy)]bis[ethylbenzene] involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [Methylenebis(oxymethyleneoxy)]bis[phenylbenzene]
- [Methylenebis(oxymethyleneoxy)]bis[toluene]
- [Methylenebis(oxymethyleneoxy)]bis[xylene]
Uniqueness
[Methylenebis(oxymethyleneoxy)]bis[ethylbenzene] is unique due to its specific structure and the presence of ethylbenzene groups. This structural feature imparts distinct chemical properties, making it suitable for various specialized applications .
Properties
CAS No. |
94248-02-9 |
|---|---|
Molecular Formula |
C19H24O4 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-ethyl-2-[(2-ethylphenoxy)methoxymethoxymethoxy]benzene |
InChI |
InChI=1S/C19H24O4/c1-3-16-9-5-7-11-18(16)22-14-20-13-21-15-23-19-12-8-6-10-17(19)4-2/h5-12H,3-4,13-15H2,1-2H3 |
InChI Key |
VTBHDXAWHDYYGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1OCOCOCOC2=CC=CC=C2CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


